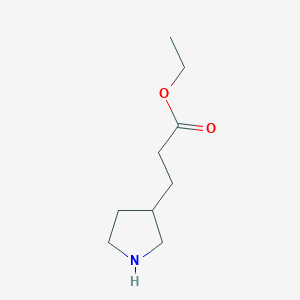

Ethyl 3-(pyrrolidin-3-YL)propanoate

Descripción

Contextualization within Modern Organic Chemistry

The study of specific molecules like Ethyl 3-(pyrrolidin-3-YL)propanoate is rooted in the broader principles of modern organic chemistry. Its structure combines two highly important chemical motifs: a heterocyclic ring and an ester functional group. Understanding the context of these components is crucial to appreciating the compound's value.

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring system. britannica.com This class of compounds is arguably the largest and most varied in organic chemistry. msu.edu The most common heteroatoms are nitrogen, oxygen, and sulfur. britannica.combyjus.com Pyrrolidine (B122466), the core of the title compound, is a five-membered ring containing one nitrogen atom, classifying it as a saturated nitrogen heterocycle. byjus.comwikipedia.org

The importance of heterocycles is immense, particularly in the pharmaceutical and biochemical fields. britannica.comnumberanalytics.com A significant portion of naturally occurring compounds, including nucleic acids and the majority of biomass, are heterocyclic. wikipedia.org Furthermore, it is estimated that over half of all known compounds are heterocycles, and 59% of drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic ring. wikipedia.orgnih.gov Their prevalence stems from the unique chemical properties and three-dimensional structures conferred by the heteroatoms, which are pivotal for biological activity. numberanalytics.comnih.gov

Esters are a class of organic compounds derived from the reaction of an acid and an alcohol. solubilityofthings.comwikipedia.org They are characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is in turn connected to another organic group (R-CO-OR'). byjus.com The ethyl propanoate portion of the title molecule is a classic example of this functional group.

In synthetic chemistry, esters are highly valued as versatile intermediates. solubilityofthings.com Their reactivity is centered on the alkoxy (OR') group, which can be replaced in various reactions. libretexts.org Key transformations involving esters include:

Hydrolysis: Esters can be "split" by water, typically under acidic or basic catalysis, to yield a carboxylic acid and an alcohol. libretexts.org Basic hydrolysis, known as saponification, is an irreversible process that produces an alcohol and a carboxylate salt. wikipedia.orglibretexts.org

Transesterification: This reaction involves exchanging the alcohol portion of the ester with a different alcohol, allowing for the modification of the ester's properties. solubilityofthings.com

Claisen Condensation: This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base, producing a β-keto ester, a valuable synthetic intermediate. solubilityofthings.comwikipedia.org

Reaction with Nucleophiles: Esters react with strong nucleophiles like Grignard reagents to form tertiary alcohols. wikipedia.org

This range of reactions makes the ester group a useful "handle" for chemists to build more complex molecular architectures.

The pyrrolidine ring is a five-membered saturated heterocycle of nitrogen that has long been a focus of chemical research. wikipedia.org Its presence is noted in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and it forms the structural core of the essential amino acid proline. wikipedia.org

In the realm of medicinal chemistry, the pyrrolidine scaffold is one of the most utilized five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov Its popularity is due to several advantageous features: the non-planar, sp3-hybridized ring allows for a better exploration of three-dimensional pharmacophore space, and the presence of stereocenters contributes significantly to molecular stereochemistry and biological specificity. nih.govresearchgate.netnih.gov Beyond pharmaceuticals, pyrrolidine derivatives are widely employed as organocatalysts and as chiral controllers in asymmetric synthesis, highlighting their long-standing importance in enabling stereoselective chemical reactions. nih.govacs.org

Importance of this compound in Synthetic Chemistry

This compound (CAS No: 748797-09-3) emerges as a valuable building block in synthetic chemistry, primarily due to the combination of its constituent functional groups. chemicalbook.com

The structure of this compound consists of a pyrrolidine ring substituted at the 3-position with a propyl chain that terminates in an ethyl ester.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 748797-09-3 |

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

This molecule possesses several key reactive sites:

The Pyrrolidine Nitrogen: As a cyclic secondary amine, the nitrogen atom is basic and nucleophilic. wikipedia.org It can be readily functionalized through reactions like N-alkylation, N-acylation, or N-arylation, allowing for the attachment of various substituents.

The Ester Group: As detailed in section 1.1.2, the ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, transesterification to other esters, or reduction to an alcohol. This provides a route to a wide range of other functional groups.

The Stereocenter: The carbon at the 3-position of the pyrrolidine ring is a chiral center. This means the compound can exist as different stereoisomers (enantiomers). In many biological applications, the specific spatial orientation of substituents is critical for activity, making the stereochemistry of this position highly significant. nih.govresearchgate.net

Given its structural features, this compound is primarily utilized as a versatile intermediate and scaffold in the synthesis of more complex molecules. Its application spans several key research areas, particularly in medicinal chemistry and drug discovery.

The pyrrolidine core is a privileged scaffold in the development of novel therapeutic agents for a wide range of conditions, including central nervous system diseases, cancer, and inflammatory disorders. nih.govnih.gov Therefore, this compound serves as a starting material for creating libraries of new chemical entities for biological screening. For instance, derivatives of ethyl propanoate are used as crucial intermediates in the synthesis of pharmaceuticals like the anticoagulant dabigatran (B194492) etexilate. google.com

Furthermore, the pyrrolidin-3-yl moiety is a key component in the design of targeted therapeutic agents. A patent for the synthesis of a complex pyridine (B92270) derivative highlights the use of a substituted pyrrolidine as a central building block. google.com The ability to modify both the pyrrolidine nitrogen and the ester functionality allows chemists to systematically alter the compound's properties to optimize its function as a ligand for biological targets, such as kinases. acs.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1-nitropropane |

| 2-aminopyridine |

| 2-chloropyridine N-oxide |

| 3-(pyridine-2-base is amino) ethyl propionate (B1217596) |

| 3-(pyridine-2-base is amino) ethyl propionate N-oxide |

| 3-Hydroxypyrrolidine |

| 3-piperidinecarboxylic acid |

| Acetic acid |

| Acetone |

| Acryllc acid ethyl ester |

| Aniracetam |

| Benzene |

| Benzofuran |

| Benzothiophene |

| Bepridil |

| Bromobenzene |

| Butyl acetate (B1210297) |

| Carbazole |

| Carbon |

| Chloroform |

| Cyclopentanecarboxylic acid |

| Dabigatran etcxilate |

| Dibenzofuran |

| Dibenzothiophene |

| Ethanol (B145695) |

| Ethanoic acid |

| Ethyl 3-(1H-pyrrol-2-yl)propanoate |

| Ethyl 3-(pyridin-2-ylamino) propanoate |

| Ethyl 3-(pyrrolidin-1-yl)propanoate |

| This compound |

| Ethyl 3-Etoxy Propionate |

| Ethyl acetoacetate |

| Ethyl acrylate (B77674) |

| Ethyl benzoate |

| Ethyl butyrate |

| Ethyl ethanoate |

| Ethyl propanoate |

| Furan |

| Hygrine |

| Hydroxyproline |

| Indole (B1671886) |

| Magnesium |

| Mthis compound |

| Methyl butanoate |

| Nicotine |

| Nitrogen |

| Oxygen |

| Piracetam |

| Piperidine |

| Procyclidine |

| Proline |

| Pyridine |

| Pyrrole (B145914) |

| Pyrrolidine |

| Quinoline |

| Sodium hydroxide (B78521) |

| Sulfur |

| Tetrahydrofuran (B95107) |

| Thiophene |

| Trifluoromethanesulfonic acid |

Objectives and Scope of Research on this compound

The objectives and scope of research concerning this compound are primarily centered on its utility as a chemical building block in the synthesis of more complex molecules with potential therapeutic applications. The research does not typically focus on the compound's intrinsic biological activity but rather on its role as a versatile intermediate.

Key Research Objectives:

Synthesis of Novel Bioactive Molecules: A primary goal is to use this compound as a starting material or intermediate for the synthesis of new chemical entities. The 3-substituted pyrrolidine structure is a key feature in a variety of biologically active agents. researchgate.net For instance, derivatives of 3-aryl pyrrolidines have shown potential in treating conditions like leishmaniasis and acting as inhibitors for histone deacetylase, while N-propyl-3-aryl pyrrolidines are known to be potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. chemrxiv.orgresearchgate.net The propanoate ester group on the side chain offers a reactive site for further chemical modifications, such as conversion to amides or other functional groups, to create diverse libraries of compounds for biological screening. mdpi.com

Structure-Activity Relationship (SAR) Studies: Research aims to systematically modify the structure of this compound and incorporate it into larger molecules to investigate how these structural changes affect biological activity. The position and nature of substituents on the pyrrolidine ring are known to significantly influence pharmacological efficacy. nih.gov By synthesizing a series of related compounds, researchers can determine which structural features are essential for a desired biological effect, guiding the design of more potent and selective drug candidates. nih.gov

Development of Efficient Synthetic Methodologies: A portion of the research is focused on developing new and efficient chemical reactions to create 3-substituted pyrrolidines like this compound. researchgate.net This includes methods like palladium-catalyzed hydroarylation, which can directly produce drug-like molecules from readily available precursors. chemrxiv.orgresearchgate.net

The scope of this research is largely confined to synthetic organic chemistry and medicinal chemistry. It involves the design and execution of multi-step syntheses to create novel compounds and the subsequent evaluation of their biological properties. The ultimate aim is the discovery of new lead compounds that could be developed into future pharmaceuticals for a wide range of diseases. ekb.eg The investigation of related structures, such as other pyrrolidine derivatives, has shown a broad scope of potential biological activities. nih.govmdpi.com

Table 2: Examples of Biological Activities Investigated in Substituted Pyrrolidine Derivatives

| Biological Activity | Pyrrolidine Derivative Class | Source(s) |

| Anticonvulsant | Pyrrolidine-2,5-dione derivatives | nih.gov |

| Antimicrobial | Pyrrolidine-3-carbonitrile derivatives | ekb.eg |

| Anthelmintic | Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates | nih.gov |

| Anti-inflammatory | Pivalate-based Michael products | mdpi.com |

| Peroxisome Proliferator-Activated Receptors (PPARs) Agonism | 4-benzylpyrrolidine-3-carboxylic acid derivatives | nih.gov |

| Selective Androgen Receptor Modulation (SARMs) | 4-(pyrrolidin-1-yl)benzonitrile derivatives | nih.gov |

Structure

3D Structure

Propiedades

Número CAS |

748797-09-3 |

|---|---|

Fórmula molecular |

C9H17NO2 |

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

ethyl 3-pyrrolidin-3-ylpropanoate |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h8,10H,2-7H2,1H3 |

Clave InChI |

GJAJJYCKXBUKIF-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CCC1CCNC1 |

Origen del producto |

United States |

Synthetic Methodologies for Ethyl 3 Pyrrolidin 3 Yl Propanoate

Classical and Established Synthetic Routes

Established synthetic routes to ethyl 3-(pyrrolidin-3-yl)propanoate often involve the sequential construction of the pyrrolidine (B122466) ring and the propanoate side chain. These methods provide reliable access to the target compound, albeit sometimes requiring multiple steps.

Esterification Strategies for the Propanoate Moiety

The final step in many synthetic sequences towards this compound is the esterification of the corresponding carboxylic acid, 3-(pyrrolidin-3-yl)propanoic acid. This transformation is typically straightforward and can be accomplished using several well-established methods.

One of the most common methods is the Fischer-Speier esterification . This involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Alternatively, the carboxylic acid can be activated prior to reaction with ethanol. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid to the more reactive acyl chloride. The acyl chloride is then treated with ethanol, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to afford the ethyl ester.

Another effective method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for small-scale syntheses and under mild reaction conditions.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Ethanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure | Requires harsh acidic conditions, may not be suitable for sensitive substrates |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Ethanol, Base | 0 °C to room temperature | High yielding, fast reaction | Generates corrosive byproducts |

| Carbodiimide Coupling | EDC or DCC, DMAP (cat.), Ethanol | Room temperature | Mild conditions, high yields | Reagents can be expensive, byproduct removal can be tedious |

Pyrrolidine Ring Formation Methodologies

The construction of the pyrrolidine ring is a key aspect of the synthesis of this compound. Several methodologies can be employed, often starting from acyclic precursors.

Cyclization Reactions: Intramolecular cyclization is a common strategy. For instance, a suitably substituted γ-amino ester or a related precursor can undergo intramolecular nucleophilic substitution or reductive amination to form the pyrrolidine ring.

Reductions of Pyrrole (B145914) Precursors: The pyrrolidine ring can be obtained by the catalytic hydrogenation of a corresponding pyrrole derivative, such as ethyl 3-(1H-pyrrol-3-yl)propanoate. This reduction is typically carried out using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The conditions need to be carefully controlled to ensure complete saturation of the pyrrole ring without affecting the ester functionality.

1,3-Dipolar Cycloaddition: A powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. acs.org For the synthesis of this compound, an appropriately substituted alkene could serve as the dipolarophile.

Stereocontrolled Approaches for the Pyrrolidine Core

Controlling the stereochemistry of the pyrrolidine ring is crucial when specific stereoisomers of this compound are desired. Several strategies can be employed to achieve this.

Use of Chiral Pool Starting Materials: A common approach is to start from readily available chiral building blocks, such as amino acids like L-proline or L-glutamic acid. These natural compounds provide a pre-existing stereocenter that can be elaborated to form the desired substituted pyrrolidine.

Substrate-Controlled Diastereoselective Reactions: The stereochemistry of the pyrrolidine ring can be influenced by existing stereocenters in the acyclic precursor. For example, the cyclization of a chiral γ-amino ester can proceed with high diastereoselectivity, leading to a specific stereoisomer of the pyrrolidine.

Directed C-H Functionalization: Recent advances have shown that directed C-H functionalization can be used to introduce substituents at the 3-position of proline derivatives with high stereocontrol, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. nih.gov

Multi-step Linear Synthesis Strategies for this compound

A plausible multi-step linear synthesis for this compound can be envisioned starting from commercially available materials. One such strategy could commence with N-Boc-3-pyrrolidinone.

Wittig or Horner-Wadsworth-Emmons Reaction: N-Boc-3-pyrrolidinone can be reacted with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion, such as triethyl phosphonoacetate, to introduce the acetate (B1210297) side chain, forming ethyl (N-Boc-pyrrolidin-3-ylidene)acetate.

Reduction of the Double Bond: The exocyclic double bond can be reduced via catalytic hydrogenation (e.g., using Pd/C and H₂) to yield ethyl (N-Boc-pyrrolidin-3-yl)acetate.

Homologation of the Side Chain: The acetate side chain can be extended to a propanoate chain. This can be achieved by reduction of the ester to the corresponding alcohol, followed by conversion to a leaving group (e.g., tosylate or halide), and subsequent displacement with a cyanide nucleophile. Hydrolysis of the nitrile to the carboxylic acid and esterification would then yield the desired propanoate. A more direct approach could involve an Arndt-Eistert homologation.

Deprotection: Finally, the N-Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to afford this compound.

An alternative strategy could involve the Michael addition of a nucleophile to a suitable acceptor. For example, the conjugate addition of a nitromethane (B149229) equivalent to an α,β-unsaturated ester derived from itaconic acid could be a key step in constructing the carbon skeleton. Subsequent reduction of the nitro group and cyclization would lead to the pyrrolidine ring.

Enantioselective and Stereoselective Synthesis of this compound

The development of enantioselective and stereoselective methods is of paramount importance for accessing optically pure isomers of this compound, which may have distinct biological activities.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of the pyrrolidine core. iupac.org

Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral pyrrole precursor, ethyl 3-(1H-pyrrol-3-yl)propanoate, using a chiral transition metal catalyst (e.g., rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands) can, in principle, provide enantiomerically enriched this compound. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Organocatalytic Michael Addition: A highly effective strategy for the enantioselective synthesis of 3-substituted pyrrolidines involves the organocatalytic Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. For instance, the conjugate addition of a malonate or a nitroalkane to a suitable acceptor, catalyzed by a chiral organocatalyst (e.g., a cinchona alkaloid derivative or a diarylprolinol silyl (B83357) ether), can establish the stereocenter at the 3-position with high enantiomeric excess. rsc.org Subsequent transformations, including reduction and cyclization, would then lead to the chiral pyrrolidine ring.

A representative example of an organocatalytic Michael addition that could be adapted for this synthesis is the addition of nitromethane to an enoate, which can yield a precursor to the 3-substituted pyrrolidine with high enantioselectivity.

| Catalyst Type | Reaction | Key Features | Reported Enantioselectivity (for analogous reactions) |

| Chiral Rhodium-Phosphine Complexes | Asymmetric Hydrogenation | High turnover numbers, mild conditions | Up to 99% ee |

| Diarylprolinol Silyl Ether | Michael Addition | Broad substrate scope, high enantioselectivity | >95% ee |

| Cinchona Alkaloid Derivatives | Michael Addition | Readily available catalysts, good to excellent ee | Up to 98% ee |

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. This method involves the temporary incorporation of a chiral molecule (the auxiliary) to guide the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

A prominent example of this approach applicable to pyrrolidine synthesis is the use of N-tert-butanesulfinyl groups. These sulfinyl groups can be attached to imines, which then act as chiral electrophiles in cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition between an azomethine ylide and an N-tert-butanesulfinyl-1-azadiene can produce highly substituted pyrrolidines with excellent diastereoselectivity. acs.org The chiral sulfinyl group effectively shields one face of the molecule, directing the incoming dipole to the opposite face, thereby controlling the absolute configuration of the newly formed stereocenters. acs.org After the cycloaddition, the N-tert-butanesulfinyl group can be readily cleaved under acidic conditions or reduced to reveal the free amine of the pyrrolidine ring. acs.org

Table 1: Diastereoselective Cycloaddition using a Chiral Auxiliary This table illustrates the effectiveness of a chiral sulfinyl auxiliary in controlling the stereochemistry of a 1,3-dipolar cycloaddition to form substituted pyrrolidines, a reaction type applicable to the synthesis of the target compound's core structure.

| Dipolarophile (with Auxiliary) | Azomethine Ylide Precursor | Catalyst | Product Type | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|---|

| (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide | Ethyl 2-(benzoylimino)acetate | Ag2CO3 | Densely Substituted Proline Derivative | >95:5 | 75% | acs.org |

| (S,E)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | Ethyl 2-(benzoylimino)acetate | Ag2CO3 | Densely Substituted Proline Derivative | >95:5 | 70% | acs.org |

Chiral Pool Synthesis Utilizing Precursors

Chiral pool synthesis leverages naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. This approach is highly efficient as the chirality is pre-installed, often avoiding the need for asymmetric catalysts or resolution steps. For the synthesis of pyrrolidine derivatives, key chiral pool precursors include amino acids like L-proline, 4-hydroxy-L-proline, and aspartic acid. nih.govmdpi.comnih.gov

For example, (R)-aspartic acid can serve as a starting point for chiral 3-substituted pyrrolidines. nih.gov A plausible route to this compound could begin with a protected form of glutamic acid, another readily available chiral amino acid. Through a series of functional group manipulations, including reduction of the side-chain carboxylic acid and cyclization, the pyrrolidine ring can be formed while retaining the stereochemical integrity of the starting material. The synthesis of the drug molecule Voxilaprevir, for instance, starts from commercially available Boc-protected trans-4-hydroxy-L-proline, demonstrating the industrial viability of this strategy. mdpi.com

Table 2: Common Chiral Pool Precursors for Pyrrolidine Synthesis This table lists common, naturally occurring chiral molecules that serve as starting materials for the enantioselective synthesis of pyrrolidine-containing compounds.

| Precursor | Natural Source/Availability | Resulting Pyrrolidine Feature | Reference |

|---|---|---|---|

| L-Proline / D-Proline | Common amino acid | Core pyrrolidine ring | nih.gov |

| trans-4-Hydroxy-L-proline | Abundant in collagen | 4-functionalized pyrrolidine | mdpi.com |

| L-Aspartic Acid / D-Aspartic Acid | Common amino acid | Precursor to 3-substituted pyrrolidines | nih.gov |

| L-Glutamic Acid | Common amino acid | Versatile for various substitution patterns | mdpi.com |

Diastereoselective Synthesis of Substituted this compound

The creation of multiple stereocenters in a single, controlled fashion is a hallmark of efficient organic synthesis. Diastereoselective reactions are crucial for constructing complex molecules like substituted pyrrolidines.

One powerful method is the asymmetric Michael addition. This reaction can be used to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric purity in just two steps. rsc.org The key step involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgconsensus.app Another key strategy is the [3+2] cycloaddition reaction between azomethine ylides and various dipolarophiles. acs.org This atom-economical reaction can generate up to four new stereocenters on the pyrrolidine ring with a high degree of control. acs.orgacs.org For example, multicomponent reactions involving an optically active dihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can afford highly substituted pyrrolidines as a single diastereomer in a one-pot operation. nih.gov

Table 3: Example of a Diastereoselective Multicomponent Reaction for Pyrrolidine Synthesis This table showcases a one-pot reaction that efficiently constructs a complex pyrrolidine ring with high diastereoselectivity, a method adaptable for the target compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Lewis Acid Catalyst | Product | Diastereoselectivity | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Phenyl dihydrofuran | N-tosyl imino ester | Allyltrimethylsilane | TiCl4 | Functionalized Pyrrolidine | Single diastereomer | 90% | nih.gov |

Sustainable and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes. These principles are actively being applied to the synthesis of pyrrolidine derivatives.

Solvent-Free and Atom-Economical Syntheses

Green chemistry aims to reduce waste and energy consumption. Solvent-free reactions, often facilitated by microwave irradiation, represent a significant step in this direction. For instance, N-arylfulleropyrrolidines have been synthesized via direct solvent-free reactions under microwave conditions, drastically reducing reaction times compared to conventional heating. tandfonline.com

Atom economy is another core principle, favoring reactions where the maximum number of atoms from the reactants are incorporated into the final product. The [3+2] dipolar cycloaddition of azomethine ylides is an excellent example of an atom-economical reaction, as it forms the pyrrolidine ring by combining two components without the loss of any atoms. mappingignorance.orgacs.org

Biocatalytic Transformations for this compound Precursors

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild, environmentally friendly conditions (typically in water at room temperature). For the synthesis of the pyrrolidine core, enzymes such as pyrroline-5-carboxylate reductase (PYCR) are highly relevant. PYCR catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ¹-pyrroline-5-carboxylate (P5C) to proline. researchgate.netnih.gov This enzymatic reduction is highly stereospecific and could be harnessed to produce chiral pyrrolidine precursors. Research has shown that related thioproline substrates can also be effectively reduced by these enzymes, sometimes with even greater catalytic efficiency than the natural substrate, proline. nih.gov

Table 4: Catalytic Efficiency of PutA (a Proline Dehydrogenase) with Proline and Analogs This table shows kinetic data for an enzyme capable of reducing pyrroline (B1223166) precursors, illustrating the potential of biocatalysis for synthesizing the pyrrolidine ring.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|

| L-Proline | 18 ± 3 | 11.0 ± 0.9 | 610 | nih.gov |

| L-Thiazolidine-4-carboxylate (T4C) | 0.74 ± 0.05 | 11.3 ± 0.3 | 15,300 | nih.gov |

| L-Thiazolidine-2-carboxylate (T2C) | 0.29 ± 0.04 | 11.3 ± 0.5 | 39,000 | nih.gov |

Flow Chemistry Applications in Synthesis Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. This technology has been successfully applied to the synthesis of heterocyclic amines, including pyrrolidines.

An electroreductive cyclization of imines with dihaloalkanes has been demonstrated in a flow microreactor to produce pyrrolidines in good yields, outperforming the equivalent batch reaction. nih.govresearchgate.net The large surface-area-to-volume ratio in the microreactor allows for efficient reduction at the electrode surface. nih.gov Similarly, dipolar cycloaddition reactions to generate 3-nitropyrrolidines have been adapted to modular flow reactors, enabling rapid synthesis and purification. cam.ac.uk These examples highlight the potential of flow chemistry to optimize the synthesis of this compound, allowing for safer, more efficient, and scalable production.

Table 5: Comparison of Batch vs. Flow Synthesis for Electrosynthesis of N,1-diphenylpyrrolidine This table compares the outcomes of a pyrrolidine synthesis performed in a traditional batch reactor versus a continuous flow microreactor, highlighting the advantages of flow chemistry.

| Parameter | Batch Reactor | Flow Microreactor | Reference |

|---|---|---|---|

| Reaction Time | Not specified (requires 4 F/mol charge) | ~1 hour (for preparative scale) | nih.gov |

| Yield | 47% | 77% | nih.gov |

| Key Advantage | Simple setup | Higher yield, better efficiency, scalable | nih.gov |

Renewable Feedstock Utilization Strategies

The transition towards a bio-based economy has spurred research into the utilization of renewable feedstocks for the production of valuable chemicals. While specific literature detailing the synthesis of this compound directly from biomass is limited, potential strategies can be extrapolated from the broader field of green chemistry and biorefining.

One plausible approach involves the conversion of biomass-derived platform molecules. For instance, amino acids like proline, which contains a pre-formed pyrrolidine ring, are readily available from the hydrolysis of proteins found in agricultural residues. mdpi.com Proline and its derivatives, such as 4-hydroxyproline, are common starting materials for the synthesis of various pyrrolidine-containing drugs. researchgate.netmdpi.com A hypothetical route could involve the enzymatic or catalytic modification of a proline derivative to introduce the propanoate side chain.

Another potential pathway could start from d-amino acids, which can be produced through biotechnological methods. mdpi.com The synthesis could also potentially begin with acyclic precursors derived from renewable sources. For example, itaconic acid, a bio-based dicarboxylic acid, could theoretically be converted through a series of amination, reduction, and esterification steps to form the target molecule.

The development of such bio-based routes aligns with the principles of green chemistry by reducing reliance on petrochemical feedstocks and often employing milder reaction conditions. However, significant research and development would be required to make these theoretical pathways industrially viable.

Optimization and Scale-Up Considerations

The successful transition of a synthetic route from the laboratory to industrial production hinges on careful optimization and scale-up studies. These efforts aim to ensure the process is safe, efficient, cost-effective, and produces the target compound with consistent quality.

Process Chemistry Development for Production

The development of a robust and scalable process for this compound would likely involve several key stages. A common synthetic strategy for structurally related pyrrolidines involves the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile, such as an acrylate (B77674) derivative. nih.gov

A potential synthetic route could involve the following steps:

Formation of a suitable N-substituted pyrrolidine precursor: This could be achieved through various methods, including the alkylation of pyrrolidine or the cyclization of an acyclic amine.

Introduction of the propanoate side chain: This can be accomplished via a Michael addition of a pyrrolidine derivative to ethyl acrylate.

Deprotection (if necessary): If a protecting group is used on the pyrrolidine nitrogen, its removal would be the final step.

The optimization of this process would involve a detailed study of reaction parameters, including:

Solvent selection: Evaluating a range of solvents to optimize yield, purity, and environmental impact. Green solvents like ethanol or water would be preferred where feasible. thieme-connect.de

Catalyst screening: Identifying the most effective catalyst for key steps, such as the Michael addition. This could range from simple bases to more complex organocatalysts. mdpi.com

Temperature and pressure control: Determining the optimal temperature and pressure for each reaction step to maximize conversion and minimize side reactions.

Stoichiometry of reactants: Fine-tuning the molar ratios of the starting materials to ensure complete conversion of the limiting reagent and minimize waste.

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound via Michael Addition

| Parameter | Condition | Rationale |

| Reactants | 3-Pyrroline, Ethyl acrylate | Readily available starting materials. |

| Catalyst | Trifluoroacetic acid | Acid catalysis can promote the Michael addition. google.com |

| Solvent | Dichloromethane | A common solvent for this type of reaction. google.com |

| Temperature | Room Temperature | Milder conditions are generally preferred for process safety and energy efficiency. |

| Reaction Time | 18-24 hours | Typical reaction time for achieving high conversion. google.com |

Reactor Design and Reaction Engineering Aspects

The choice of reactor is critical for the safe and efficient scale-up of chemical processes. For the synthesis of this compound, which may involve hydrogenation or other catalytic steps, a fixed-bed catalytic reactor could be employed. equilibar.com

Key considerations for reactor design include:

Heat Transfer: Many organic reactions are exothermic. The reactor must be designed to effectively dissipate heat to prevent thermal runaways and the formation of impurities. This can be achieved through cooling jackets or internal cooling coils.

Mass Transfer: Ensuring efficient mixing of reactants and contact with the catalyst is crucial for achieving high reaction rates and yields. In a fixed-bed reactor, the flow rate of reactants must be carefully controlled. youtube.com

Material of Construction: The reactor materials must be compatible with the reactants, solvents, and catalysts used in the synthesis to prevent corrosion and contamination.

Safety Features: Pressure relief valves, emergency cooling systems, and automated shutdown procedures are essential for safe operation, particularly when working with flammable solvents or energetic reactions. equilibar.comyoutube.com

For a potential hydrogenation step to reduce a pyrroline precursor to a pyrrolidine, a tubular plug-flow reactor packed with a suitable catalyst (e.g., palladium on carbon) could be utilized. youtube.com The continuous nature of such a reactor can offer advantages in terms of throughput and process control compared to batch reactors. ucl.ac.uk

Impurity Profiling and Control in Synthesis

Ensuring the purity of the final product is paramount in the pharmaceutical industry. Impurity profiling, which involves the identification and quantification of all by-products and unreacted starting materials, is a critical aspect of process development. mt.comresearchgate.net

Potential impurities in the synthesis of this compound could arise from several sources:

Side reactions: Incomplete reactions or competing reaction pathways can lead to the formation of structural isomers or related substances.

Degradation of reactants or products: The starting materials or the final product may degrade under the reaction conditions, leading to impurities.

Residual starting materials and reagents: Unreacted starting materials, catalysts, and solvents may remain in the final product if not effectively removed during work-up and purification.

Table 2: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Source |

| 3-Pyrroline | Unreacted starting material from a hydrogenation step. |

| Ethyl acrylate | Unreacted starting material from the Michael addition. |

| Di-addition product | Reaction of a second molecule of ethyl acrylate with the product. |

| Polymeric materials | Polymerization of ethyl acrylate under certain conditions. |

| N-Oxide derivatives | Oxidation of the pyrrolidine nitrogen. |

The control of these impurities requires a multi-faceted approach:

Process Optimization: As discussed earlier, optimizing reaction conditions can minimize the formation of by-products. mt.com

Purification Techniques: Effective purification methods, such as crystallization, chromatography, or distillation, are essential to remove impurities from the final product.

Analytical Monitoring: In-process controls using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can monitor the progress of the reaction and the formation of impurities in real-time, allowing for timely adjustments to the process. mt.com

By implementing robust process chemistry, thoughtful reactor design, and rigorous impurity control, the synthesis of this compound can be scaled up to produce a high-quality product suitable for its intended applications.

Chemical Reactivity and Derivatization Strategies of Ethyl 3 Pyrrolidin 3 Yl Propanoate

Transformations at the Ester Functionality

The ethyl ester group in Ethyl 3-(pyrrolidin-3-yl)propanoate is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups, such as carboxylic acids, alcohols, and amides.

Hydrolysis and Transesterification Reactions

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-(pyrrolidin-3-yl)propanoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that typically requires heating with an excess of water in the presence of a strong acid like hydrochloric acid or sulfuric acid.

Basic hydrolysis, also known as saponification, is an irreversible reaction that is commonly employed for its high efficiency. Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, yields the carboxylic acid. For instance, the non-catalytic hydrolysis of a similar compound, methyl 3-[2-(3-methyl-1H-pyrazol-1-y)ethylamino]propanoate, has been reported to occur at high temperatures (200°C), resulting in the formation of the corresponding carboxylic acid salt. researchgate.net It is expected that ethyl propionate (B1217596) and its derivatives would undergo hydrolysis to ethanol (B145695) and the corresponding propionic acid. europa.eu

Transesterification, the conversion of one ester to another, can also be performed. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with a different alcohol in large excess.

Table 1: Representative Conditions for Ester Hydrolysis

| Reaction | Reagent(s) | Solvent | Temperature | Product |

| Acidic Hydrolysis | HCl or H₂SO₄ (aq) | Water | Reflux | 3-(Pyrrolidin-3-yl)propanoic acid |

| Basic Hydrolysis (Saponification) | NaOH or KOH (aq) | Water/Alcohol | Room Temp to Reflux | Sodium or Potassium 3-(pyrrolidin-3-yl)propanoate |

Reduction to Alcohol and Amine Derivatives

The ester functionality can be readily reduced to a primary alcohol, 3-(pyrrolidin-3-yl)propan-1-ol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comdoubtnut.comdoubtnut.com The reaction generally proceeds with high yield.

It is important to note that the secondary amine of the pyrrolidine (B122466) ring is generally unreactive towards LiAlH₄ under these conditions.

Table 2: Conditions for Ester Reduction

| Reagent | Solvent | Temperature | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to Room Temp | 3-(Pyrrolidin-3-yl)propan-1-ol |

Further transformation of the resulting alcohol is possible. For instance, conversion to an amine derivative, 3-(pyrrolidin-3-yl)propan-1-amine, can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction.

Amidation and Other Carboxylic Acid Derivative Formations

The ethyl ester can be converted directly to an amide by reaction with ammonia or a primary or secondary amine. This process, known as aminolysis, often requires elevated temperatures and may be slow. A more common and efficient approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by amide bond formation using a coupling agent. masterorganicchemistry.com

Common coupling agents used to facilitate the formation of the amide bond from the corresponding carboxylic acid include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. masterorganicchemistry.com The mixed anhydride (B1165640) method, involving reaction of the carboxylic acid with a chloroformate in the presence of a tertiary amine, also provides a route to amides. google.com

Reactions Involving the Pyrrolidine Nitrogen Atom

The secondary amine in the pyrrolidine ring is a nucleophilic center and can readily participate in a variety of bond-forming reactions, including alkylation and acylation. These reactions are crucial for introducing diverse substituents onto the pyrrolidine core.

Alkylation and Acylation Reactions

N-alkylation of the pyrrolidine nitrogen can be achieved by reaction with alkyl halides, such as alkyl iodides or bromides, in the presence of a base to neutralize the hydrogen halide byproduct. Common bases for this transformation include potassium carbonate or triethylamine (B128534).

N-acylation is another important derivatization strategy. The pyrrolidine nitrogen can be acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids. For example, reaction with acetyl chloride or acetic anhydride in the presence of a base like pyridine (B92270) or triethylamine will yield the corresponding N-acetyl derivative. researchgate.net The use of a tert-butoxycarbonyl (Boc) protecting group is a common strategy to temporarily block the reactivity of the pyrrolidine nitrogen, allowing for selective reactions at the ester functionality. The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions.

Table 3: Representative Conditions for N-Alkylation and N-Acylation

| Reaction | Reagent(s) | Base | Solvent | Product |

| N-Alkylation | Alkyl Halide (e.g., RI, RBr) | K₂CO₃ or Et₃N | Acetonitrile (B52724) or DMF | N-Alkyl-ethyl 3-(pyrrolidin-3-yl)propanoate |

| N-Acylation | Acyl Chloride (e.g., RCOCl) | Pyridine or Et₃N | Dichloromethane | N-Acyl-ethyl 3-(pyrrolidin-3-yl)propanoate |

| N-Acylation | Acid Anhydride (e.g., (RCO)₂O) | Pyridine or Et₃N | Dichloromethane | N-Acyl-ethyl 3-(pyrrolidin-3-yl)propanoate |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane | N-Boc-ethyl 3-(pyrrolidin-3-yl)propanoate |

Formation of N-Heterocyclic Derivatives

The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of fused N-heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of bicyclic structures.

A notable application is in the synthesis of pyrrolo[1,2-a]pyrazine (B1600676) derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govrsc.orgresearchgate.net The synthesis of such structures often involves the initial derivatization of the pyrrolidine nitrogen, followed by a cyclization step that incorporates the propanoate side chain. For example, after reduction of the ester to the corresponding alcohol and conversion to an aldehyde, a Pictet-Spengler type reaction with an appropriate amine could be envisioned to construct a new heterocyclic ring.

Furthermore, the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives has been achieved through a multi-step sequence starting from related pyrrole (B145914) precursors, highlighting the utility of the pyrrolidine scaffold in constructing complex heterocyclic systems. rsc.org While direct examples starting from this compound are not extensively documented, the known reactivity patterns strongly suggest its potential as a key intermediate in the synthesis of a variety of N-heterocyclic derivatives.

Amine Oxidation and Quaternization

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring in this compound makes it susceptible to oxidation and quaternization reactions.

Amine Oxidation: The secondary amine can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using strong oxidizing agents such as peroxy acids. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for the N-oxidation of cyclic amines. The reaction generally proceeds under mild conditions, yielding the pyrrolidine N-oxide derivative. While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to that of other 3-substituted pyrrolidines.

Quaternization: As a secondary amine, the nitrogen atom of this compound is nucleophilic and readily undergoes quaternization upon reaction with alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. The rate and efficiency of this reaction are influenced by the nature of the alkylating agent and the reaction conditions. For example, treatment with an excess of an alkyl halide, such as methyl iodide or ethyl bromide, would yield the corresponding N,N-dialkylpyrrolidinium salt. This transformation is a fundamental reaction for modifying the electronic and steric properties of the nitrogen center.

| Reaction Type | Reagent | Product Type | General Reaction Conditions |

|---|---|---|---|

| Amine Oxidation | m-CPBA | Pyrrolidine N-oxide | Inert solvent (e.g., CH2Cl2), room temperature |

| Quaternization | Alkyl Halide (e.g., CH3I) | Quaternary Ammonium Salt | Solvent (e.g., acetone, acetonitrile), room temperature or gentle heating |

Reactivity of the Pyrrolidine Ring Carbons

The carbon atoms of the pyrrolidine ring exhibit reactivity that allows for various functionalization strategies, including substitution at non-activated positions, ring-opening, and cycloaddition reactions.

Functionalization at Non-Substituted Positions

Direct functionalization of the C-H bonds at the non-substituted positions (C2, C4, and C5) of the pyrrolidine ring in this compound is a challenging yet valuable transformation for introducing molecular diversity. Recent advances in C-H activation chemistry have provided pathways for such modifications, often requiring a directing group to achieve regioselectivity.

For N-H pyrrolidines, functionalization often proceeds via initial reaction at the nitrogen, followed by a directed C-H activation. While specific examples for this compound are scarce, related systems demonstrate the feasibility of such transformations. For instance, palladium-catalyzed C-H arylation has been achieved on pyrrolidine derivatives, where a directing group attached to the nitrogen guides the catalyst to a specific C-H bond. Without a directing group, achieving high selectivity can be difficult due to the similar reactivity of the methylene (B1212753) groups in the ring.

Ring-Opening and Rearrangement Reactions

The pyrrolidine ring is generally stable; however, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations often require the initial formation of a reactive intermediate, such as a pyrrolidinium (B1226570) ylide or a radical species.

Ring-opening reactions can be initiated by the formation of an N-acylpyrrolidinium species, which can then be susceptible to nucleophilic attack, leading to cleavage of a C-N bond. Rearrangement reactions of substituted pyrrolidines, such as those containing a hydroxyl group, have been documented. For example, 3-hydroxypyrrolidine derivatives can undergo rearrangement under acidic or basic conditions, although the specific pathways are highly dependent on the substitution pattern and reaction conditions.

Cycloaddition Reactions Involving the Pyrrolidine Ring

The pyrrolidine ring itself is saturated and therefore does not typically participate directly in cycloaddition reactions as a diene or dienophile. However, derivatives of the pyrrolidine ring, such as pyrrolinium ions or azomethine ylides generated from the pyrrolidine scaffold, can undergo cycloaddition reactions. For instance, a pyrrolinium ion can act as a dienophile in a Diels-Alder reaction. More commonly, azomethine ylides generated from the reaction of pyrrolidine derivatives with aldehydes or other reagents can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct more complex heterocyclic systems.

Stereoselective Transformations and Chiral Derivatization

Assuming this compound is available in a specific stereoisomeric form, the existing stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions on the pyrrolidine framework.

Diastereoselective Reactions on the Pyrrolidine Framework

The substituent at the C3 position can exert stereocontrol in reactions at other positions of the pyrrolidine ring through steric hindrance or by directing incoming reagents to a specific face of the molecule. For example, the alkylation of an enolate derived from a 3-substituted pyrrolidinone would be expected to proceed with a degree of diastereoselectivity, with the alkyl group adding preferentially to the face opposite the existing substituent.

Similarly, in reactions involving the functionalization of the C2 or C5 positions, the C3 substituent can influence the stereochemical outcome. Diastereoselective synthesis of polysubstituted pyrrolidines is a well-established field, and the principles of stereocontrol can be applied to the derivatization of a pre-existing chiral 3-substituted pyrrolidine. The degree of diastereoselectivity will depend on the nature of the C3 substituent, the incoming reagent, and the reaction conditions.

| Reaction Type | Position of Reaction | Controlling Factor | Expected Outcome |

|---|---|---|---|

| Alkylation | C2 or C5 (via enolate) | Steric hindrance from C3 substituent | Preferential formation of one diastereomer |

| Reduction of a C2 or C5 carbonyl | C2 or C5 | Steric approach control by C3 substituent | Diastereoselective formation of alcohol |

| Directed C-H Functionalization | C2 or C4 | Conformational preference influenced by C3 substituent | Regio- and diastereoselective functionalization |

Enantioselective Functionalization of this compound

The enantioselective functionalization of a pre-existing, non-chiral molecule like this compound would involve the stereocontrolled introduction of a new functional group, creating one or more stereocenters. Typically, this is achieved using chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands. These catalysts can differentiate between enantiotopic atoms or faces of the substrate, leading to the preferential formation of one enantiomer of the product.

Common strategies for the enantioselective functionalization of pyrrolidines include α-functionalization adjacent to the nitrogen atom or functionalization at other positions on the ring. nih.govrsc.org Organocatalysis, in particular, has emerged as a powerful tool for such transformations, often utilizing proline and its derivatives to catalyze asymmetric reactions. nih.gov

However, a thorough review of published research reveals no specific studies or data on the application of these methods directly to this compound. Research in this area tends to focus on the asymmetric synthesis of the pyrrolidine ring itself, for instance, through 1,3-dipolar cycloadditions of azomethine ylides, rather than the subsequent enantioselective modification of a simple, existing 3-substituted pyrrolidine like the title compound. mappingignorance.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. tandfonline.com The secondary amine present in this compound makes it a potential candidate for isocyanide-based MCRs, such as the Ugi and Passerini reactions.

In a Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. organic-chemistry.orgwikipedia.org The secondary amine of this compound could theoretically serve as the amine component in such a reaction. The general mechanism involves the formation of an iminium ion from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate. wikipedia.org The use of cyclic secondary amines in Ugi-type reactions, known as Joullié–Ugi three-component reactions (when a pre-formed cyclic imine is used), is a known strategy to create conformationally restricted peptide-like structures. acs.org There are even examples of enzyme-catalyzed Ugi-type reactions involving cyclic imines. nih.gov

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide. wikipedia.org While primary and secondary amines are generally not direct components, they can influence the reaction or participate in subsequent transformations. rsc.org

Despite the theoretical potential for this compound to act as the amine component in an Ugi reaction, there are no specific examples or research findings in the scientific literature that document its use in this or any other multi-component reaction. The existing research on MCRs involving pyrrolidines typically utilizes different or more complex derivatives.

Advanced Structural Elucidation and Conformational Analysis of Ethyl 3 Pyrrolidin 3 Yl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For a compound like Ethyl 3-(pyrrolidin-3-YL)propanoate, a suite of NMR experiments would be necessary to unambiguously assign its stereochemistry and understand its conformational dynamics.

1D and 2D NMR Techniques for Stereochemical Assignment

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR would provide the initial overview of the chemical environment of the hydrogen and carbon atoms within the molecule. However, due to the complexity of the pyrrolidine (B122466) ring and the ethyl propanoate side chain, significant signal overlap would be anticipated.

To resolve these ambiguities, two-dimensional (2D) NMR experiments are indispensable. Techniques like Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to trace the connectivity of the atoms within the pyrrolidine ring and the side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then correlate each proton to its directly attached carbon atom. For a definitive stereochemical assignment, particularly at the C3 position of the pyrrolidine ring, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be crucial. These experiments detect through-space interactions between protons, which can help in determining their relative spatial orientation.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar structures, is presented below. It is important to note that these are estimations and not experimentally verified data.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyrrolidine-N | NH | 1.5 - 2.5 (broad) | - |

| Pyrrolidine-C2 | CH₂ | 2.8 - 3.2 | ~45 |

| Pyrrolidine-C3 | CH | 2.0 - 2.5 | ~35 |

| Pyrrolidine-C4 | CH₂ | 1.6 - 2.0 | ~30 |

| Pyrrolidine-C5 | CH₂ | 2.8 - 3.2 | ~55 |

| Propanoate-Cα | CH₂ | 2.3 - 2.6 | ~35 |

| Propanoate-Cβ | CH₂ | 1.7 - 2.1 | ~30 |

| Propanoate-C=O | C=O | - | ~173 |

| Ethyl-CH₂ | OCH₂ | 4.0 - 4.2 | ~60 |

| Ethyl-CH₃ | CH₃ | 1.1 - 1.3 | ~14 |

Dynamic NMR for Conformational Exchange Studies

The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes at room temperature, a phenomenon known as pseudorotation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, would be instrumental in studying this conformational exchange. By lowering the temperature, it might be possible to "freeze out" individual conformers on the NMR timescale, allowing for their individual characterization and the determination of the energy barriers between them.

Solid-State NMR Applications

Solid-state NMR (ssNMR) could provide valuable information about the structure of this compound in its crystalline form. This technique is not affected by the tumbling of molecules in solution and can therefore reveal details about the molecular packing and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This high level of accuracy allows for the calculation of the elemental formula, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule. In an MS/MS experiment, the parent ion is selected and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragmentation would be expected to involve the loss of the ethyl group, cleavage of the ester bond, and fragmentation of the pyrrolidine ring.

A hypothetical table of expected major fragment ions in an MS/MS experiment is provided below. These are predicted fragments and have not been experimentally confirmed.

Hypothetical MS/MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| [M+H]⁺ | Protonated parent molecule |

| [M+H - C₂H₄]⁺ | Loss of ethene from the ethyl ester |

| [M+H - C₂H₅OH]⁺ | Loss of ethanol (B145695) |

| [Pyrrolidin-3-yl-CH₂CH₂COOH + H]⁺ | Cleavage of the ester |

| [C₄H₈N]⁺ | Fragments from the pyrrolidine ring |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and characterization of gas-phase ions based on their size, shape, and charge. nih.govwikipedia.org This method provides a measure of the ion's rotationally averaged collision cross-section (CCS), which is a key parameter reflecting its three-dimensional structure. youtube.com For a flexible molecule like this compound, which possesses a non-planar pyrrolidine ring and a rotatable ethyl propanoate side chain, multiple conformers are expected to coexist in the gas phase.

IMS-MS can separate these different conformational isomers, which may have identical mass-to-charge ratios (m/z) but distinct shapes. nih.gov The underlying principle involves introducing the ionized molecules into a drift tube filled with a neutral buffer gas under the influence of a weak electric field. youtube.com Compact conformers experience fewer collisions with the buffer gas and thus travel through the drift tube faster, exhibiting shorter drift times, while more extended conformers have longer drift times. youtube.com

The flexibility of the pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope or twist forms), combined with the rotational freedom of the C-C single bonds in the propanoate side chain, gives rise to a population of different conformers at equilibrium. Each of these stable conformers would present a unique CCS value. By coupling ion mobility separation with high-resolution mass spectrometry, it is possible to generate a two-dimensional plot of drift time (or CCS) versus m/z, allowing for the resolution of individual conformers and the study of their relative abundances. nih.gov

Table 1: Hypothetical IMS-MS Data for Conformers of Protonated this compound

| Putative Conformer | m/z | Drift Time (ms) | Calculated CCS (Ų) | Relative Abundance (%) |

| Compact (Folded) | 172.13 | 18.5 | 135.2 | 45 |

| Partially Extended | 172.13 | 20.1 | 142.8 | 35 |

| Fully Extended (Linear) | 172.13 | 22.3 | 151.5 | 20 |

This table is illustrative and represents the type of data that would be obtained from an IMS-MS experiment designed to probe the conformational landscape of the target molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. rsc.org These methods are indispensable for functional group identification and for probing the subtle structural changes associated with conformational isomerism.

Functional Group Identification and Band Assignment

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its primary functional groups: the secondary amine and C-N bonds of the pyrrolidine ring, and the ester group (C=O, C-O) and alkyl chain of the propanoate moiety. The assignment of these bands can be made by comparison with spectra of related compounds, such as pyrrolidine itself and various esters. aip.orgymdb.ca

Table 2: Predicted IR and Raman Band Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3300 | Medium, Broad | Weak |

| C-H Stretch (Aliphatic) | CH₂, CH₃ | 2980 - 2850 | Strong | Strong |

| C=O Stretch | Ester | 1750 - 1735 | Very Strong | Medium |

| N-H Bend | Secondary Amine | 1550 - 1490 | Medium | Weak |

| CH₂ Bend (Scissoring) | CH₂ | 1470 - 1440 | Medium | Medium |

| C-O Stretch (Ester) | C-O-C | 1250 - 1150 | Strong | Medium |

| C-N Stretch | Amine | 1220 - 1020 | Medium | Medium |

| Ring Vibrations | Pyrrolidine | < 1000 | Medium | Strong |

Conformational Analysis using IR and Raman Spectroscopies

The existence of multiple configurational isomers of pyrrolidine has been demonstrated through temperature-dependent IR and Raman studies, which showed distinct spectral changes upon phase transitions from vapor to liquid to solid. aip.org Similarly, for this compound, different conformers arising from ring pucker and side-chain orientation would have slightly different vibrational energies.

These differences, though often subtle, can manifest as band splitting, shoulder peaks, or shifts in peak positions, particularly in the fingerprint region where skeletal vibrations and bending modes are prevalent. For instance, the specific frequencies of the pyrrolidine ring deformation modes are known to be sensitive to the ring's conformation (envelope vs. twist). By performing temperature- or solvent-dependent spectroscopic studies and comparing experimental spectra with theoretical calculations for different conformers (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformers and gain insight into the conformational equilibrium. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Single Crystal X-ray Diffraction of this compound Derivatives

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides valuable insights into the likely solid-state conformation. A study on a derivative, Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate, revealed detailed structural features. researchgate.net

In the crystal structure of this derivative, the pyrrolidine ring was found to adopt an envelope conformation. researchgate.net The molecule's geometry was stabilized by an intramolecular hydrogen bond. Furthermore, intermolecular hydrogen bonds linked the molecules into centrosymmetric dimers. researchgate.net This demonstrates the crucial role of hydrogen bonding in dictating the solid-state assembly of pyrrolidine-containing compounds. For this compound, one would similarly expect the pyrrolidine ring to adopt a non-planar conformation and for the N-H group to act as a hydrogen bond donor.

Table 3: Crystal Data for the Derivative Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0199 (4) |

| b (Å) | 8.0770 (3) |

| c (Å) | 13.1908 (5) |

| β (°) | 109.113 (1) |

| Volume (ų) | 1006.77 (7) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 173 |

| Data sourced from Fernandes et al. (2007). researchgate.net |

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. The presence of both a hydrogen bond donor (the N-H group of the pyrrolidine ring) and a hydrogen bond acceptor (the carbonyl oxygen of the ester group) in this compound makes it a strong candidate for polymorphism.

Crystal engineering principles can be applied to understand and control the crystallization process. The formation of different supramolecular synthons, such as the dimers observed in its derivative, or alternative arrangements like catemers (chains), is possible. researchgate.net By varying crystallization conditions (e.g., solvent, temperature, pressure), it may be possible to isolate different polymorphs. The study of these different crystalline forms is critical, as the specific packing arrangement and intermolecular interactions can significantly influence the material's bulk properties. The analysis of intermolecular interactions in known structures, often aided by Hirshfeld surface analysis, can help predict and understand the hydrogen bonding patterns that stabilize different potential crystal lattices. nih.gov

Chiroptical Properties

Chiroptical spectroscopy encompasses a set of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are indispensable for determining the absolute configuration of enantiomers.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which provides a unique fingerprint for a specific enantiomer. An achiral molecule, by contrast, does not exhibit a CD spectrum. The mirror-image enantiomers of a chiral molecule will produce CD spectra that are equal in magnitude but opposite in sign.

For a molecule like this compound, the primary chromophore expected to give rise to a CD signal in the accessible ultraviolet region is the ester functional group (-COOEt). The n → π* electronic transition of the carbonyl group in the ester is inherently sensitive to its chiral environment. The sign and intensity of the associated Cotton effect in the CD spectrum are dictated by the absolute configuration (R or S) at the C3 stereocenter and the conformational preferences of the pyrrolidine ring and the propanoate side chain.

In the absence of experimental data, the CD spectrum of this compound can be predicted using computational methods, most notably time-dependent density functional theory (TD-DFT). nih.gov This approach involves:

Conformational Search: Identifying all low-energy conformers of the molecule. The pyrrolidine ring itself can adopt various puckered conformations (envelope and twisted forms), and the orientation of the ethyl propanoate side chain further increases the conformational complexity. rsc.org

Spectrum Calculation: For each significant conformer, the CD spectrum is calculated.

Boltzmann Averaging: The individual spectra are then averaged, weighted by their predicted relative populations based on the Boltzmann distribution, to generate the final theoretical CD spectrum.

This theoretical spectrum can then be compared with an experimental spectrum to assign the absolute configuration of a synthesized sample. A hypothetical representation of predicted CD data for the enantiomers of this compound is presented in Table 1.

Table 1: Hypothetical Predicted Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Predicted λmax (nm) (n → π* transition) | Predicted Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R)-Ethyl 3-(pyrrolidin-3-YL)propanoate | ~215 | Positive Cotton Effect |

| (S)-Ethyl 3-(pyrrolidin-3-YL)propanoate | ~215 | Negative Cotton Effect |

Note: This table is a hypothetical illustration based on the typical behavior of similar chiral esters and is intended to represent the kind of data obtained from computational predictions. The exact wavelength and magnitude of the Cotton effect would depend on the solvent and the specific computational methodology employed.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another powerful chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. youtube.com The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers transforms.

A key feature of an ORD curve is the "Cotton effect," which is the characteristic anomalous dispersion curve observed in the wavelength region where the molecule absorbs light. The Cotton effect can be either positive or negative, corresponding to the sign of the associated peak in the CD spectrum.

A positive Cotton effect is characterized by a peak (maximum rotation) at a longer wavelength and a trough (minimum rotation) at a shorter wavelength.

A negative Cotton effect shows the opposite behavior, with a trough at a longer wavelength and a peak at a shorter wavelength.

For this compound, the ORD curve would be dominated by the Cotton effect arising from the n → π* transition of the ester carbonyl group. The sign of this Cotton effect would directly correlate with the absolute configuration of the C3 stereocenter.

Similar to CD spectroscopy, computational methods can be employed to predict the ORD curve for each enantiomer. nih.gov These theoretical predictions are invaluable for interpreting experimental data and making unambiguous stereochemical assignments. A hypothetical representation of ORD data for the enantiomers is provided in Table 2.

Table 2: Hypothetical Optical Rotatory Dispersion Characteristics for this compound Enantiomers

| Enantiomer | Nature of ORD Curve (in the region of the n → π* transition) |

| (R)-Ethyl 3-(pyrrolidin-3-YL)propanoate | Positive Cotton Effect |

| (S)-Ethyl 3-(pyrrolidin-3-YL)propanoate | Negative Cotton Effect |

Note: This table is a hypothetical illustration based on the expected relationship between CD and ORD. The specific wavelengths of the peak and trough and the magnitude of the rotations would be determined experimentally or through detailed computational analysis.

Computational and Theoretical Investigations of Ethyl 3 Pyrrolidin 3 Yl Propanoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations could provide a wealth of information about Ethyl 3-(pyrrolidin-3-yl)propanoate.

Electronic Structure and Molecular Orbital Analysis

A study in this area would typically involve calculating the distribution of electrons within the molecule to understand its stability and reactivity. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. A molecular electrostatic potential (MEP) map would also be generated to visualize the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.

Reactivity Predictions and Transition State Elucidation

Building on the electronic structure analysis, researchers could predict the reactivity of this compound in various chemical reactions. This would involve calculating reaction pathways and identifying the transition state structures and their associated activation energies. Such studies are invaluable for understanding reaction mechanisms and predicting the feasibility and kinetics of chemical transformations.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations are frequently used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification. For this compound, these calculations would predict the chemical shifts for ¹H and ¹³C NMR spectroscopy, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy.

Molecular Modeling and Dynamics Simulations